

# Application Note: Simultaneous Analysis of Actinac Components by High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name:	Actinac
CAS No.:	76270-08-1
Cat. No.:	B1213954

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## Introduction

**Actinac** is a combination drug formulation indicated for the relief of tension headaches. Its efficacy stems from the synergistic action of its three active pharmaceutical ingredients (APIs): Chlorpromazine, a phenothiazine derivative with tranquilizing and antiemetic properties; Orphenadrine citrate, a centrally acting anticholinergic agent and muscle relaxant; and Caffeine, a central nervous system stimulant that enhances the analgesic effects of other drugs. The quality control of **Actinac** formulations necessitates a reliable analytical method for the simultaneous determination of these three distinct APIs. This application note presents a detailed protocol for the analysis of Chlorpromazine, Orphenadrine citrate, and Caffeine in a single chromatographic run using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

## Methodology

The proposed method is a composite of established chromatographic principles for the separation of phenothiazine derivatives, anticholinergic agents, and caffeine. A C18 stationary

phase is employed to separate the analytes based on their hydrophobicity, while a buffered mobile phase ensures symmetrical peak shapes and reproducible retention times.

### Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the simultaneous analysis of Chlorpromazine, Orphenadrine citrate, and Caffeine.

Parameter	Recommended Condition
HPLC System	Quaternary Gradient HPLC System with UV Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 20 mM Ammonium Acetate Buffer (pH 4.5) B: Acetonitrile:Methanol (80:20 v/v)
Gradient	0-2 min: 30% B 2-10 min: 30% to 70% B 10-12 min: 70% B 12-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detection Wavelength	220 nm

### Reagents and Materials

- Chlorpromazine Hydrochloride (Reference Standard)
- Orphenadrine Citrate (Reference Standard)
- Caffeine (Reference Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)

- Ammonium Acetate (Analytical Grade)
- Glacial Acetic Acid (Analytical Grade)
- Deionized Water (18.2 MΩ·cm)
- 0.45 μm Syringe Filters

## Experimental Protocols

### 1. Preparation of Mobile Phase

- Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of Ammonium Acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter the solution through a 0.45 μm membrane filter.
- Mobile Phase B (Acetonitrile:Methanol 80:20): Mix 800 mL of Acetonitrile with 200 mL of Methanol.

### 2. Preparation of Standard Solutions

- Stock Standard Solution (100 μg/mL): Accurately weigh and transfer 10 mg of Chlorpromazine HCl, 10 mg of Orphenadrine Citrate, and 10 mg of Caffeine into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 μg/mL to 50 μg/mL for each analyte.

### 3. Sample Preparation

- Weigh and finely powder no fewer than 20 **Actinac** tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.

- Add approximately 70 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution of the APIs.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

## Data Presentation

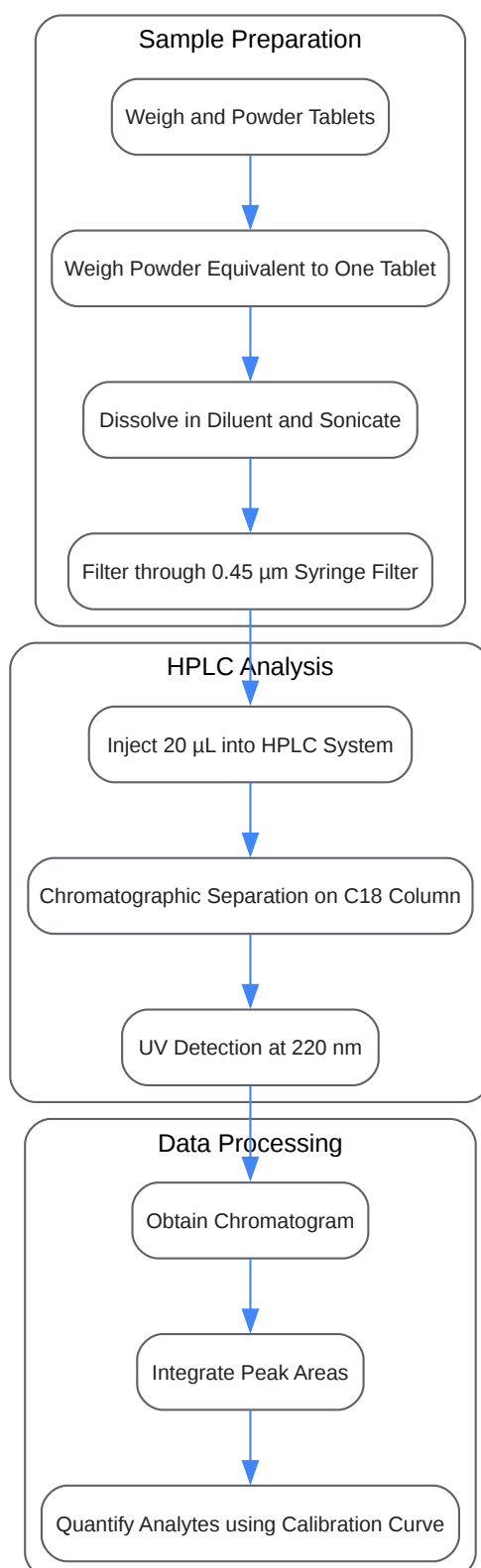
The following table presents the expected retention times and validation parameters for the HPLC method. These values are indicative and may vary slightly depending on the specific HPLC system and column used.

Analyte	Retention Time (min)	Linearity (R <sup>2</sup> )	LOD (µg/mL)	LOQ (µg/mL)
Caffeine	~ 3.5	> 0.999	0.1	0.3
Orphenadrine	~ 5.8	> 0.999	0.2	0.6
Chlorpromazine	~ 8.2	> 0.999	0.15	0.45

LOD: Limit of Detection, LOQ: Limit of Quantitation

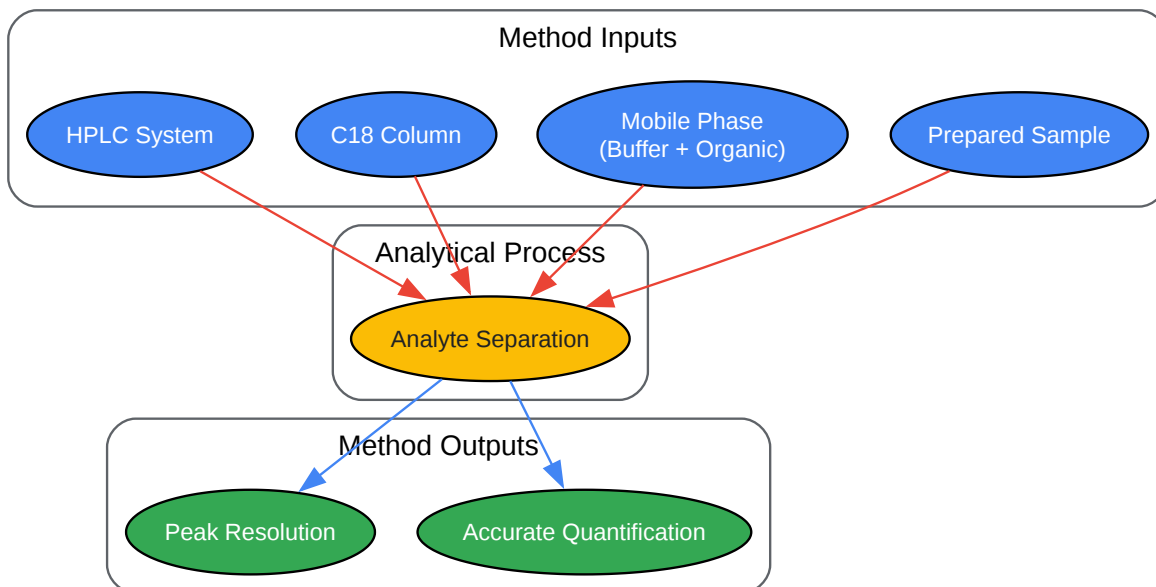
## Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical method.



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Caption: Experimental workflow for the HPLC analysis of **Actinac** tablets.



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Caption: Logical relationship of the HPLC method components.

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